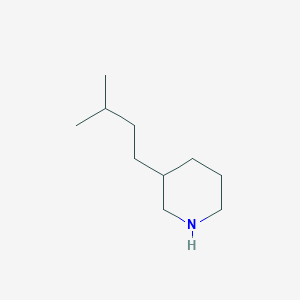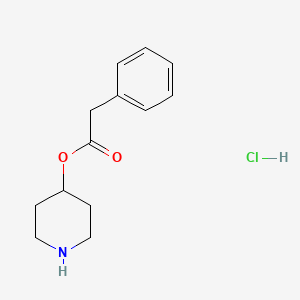
4-Piperidinyl 2-phenylacetate hydrochloride
Übersicht
Beschreibung
4-Piperidinyl 2-phenylacetate hydrochloride, also known as 4-PPAP-HCl, is a unique chemical compound that has a wide range of applications in the scientific research field. It is a strong inhibitor of the enzyme monoamine oxidase (MAO) and has been used to study the effects of MAO inhibition in the central nervous system. 4-PPAP-HCl is also used to study the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. In addition, 4-PPAP-HCl has been used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
4-Piperidinyl 2-phenylacetate hydrochloride is used in scientific research as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme found in the central nervous system that is responsible for the metabolism of neurotransmitters, hormones, and other biochemicals. By inhibiting MAO, 4-Piperidinyl 2-phenylacetate hydrochloride can be used to study the effects of MAO inhibition on the metabolism of these compounds. In addition, 4-Piperidinyl 2-phenylacetate hydrochloride has been used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds.
Wirkmechanismus
4-Piperidinyl 2-phenylacetate hydrochloride inhibits the enzyme monoamine oxidase (MAO). MAO is responsible for the metabolism of neurotransmitters, hormones, and other biochemicals. When 4-Piperidinyl 2-phenylacetate hydrochloride binds to MAO, it prevents the enzyme from breaking down these compounds, resulting in an increase in their levels in the body. This can be used to study the effects of MAO inhibition on the metabolism of these compounds.
Biochemische Und Physiologische Effekte
4-Piperidinyl 2-phenylacetate hydrochloride has been used to study the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. When MAO is inhibited, the levels of these compounds in the body increase. This can lead to a variety of biochemical and physiological effects, such as increased alertness, improved mood, and increased energy levels.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Piperidinyl 2-phenylacetate hydrochloride in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and is stable in solution. In addition, it is non-toxic and has low potential for side effects. However, there are some limitations to the use of 4-Piperidinyl 2-phenylacetate hydrochloride. The compound is not selective for MAO, meaning that it can inhibit other enzymes as well. In addition, the effects of MAO inhibition are not always predictable, making it difficult to interpret results from experiments.
Zukünftige Richtungen
The use of 4-Piperidinyl 2-phenylacetate hydrochloride in scientific research has opened up a number of potential future directions. For example, further research could be conducted to explore the effects of MAO inhibition on the metabolism of neurotransmitters, hormones, and other biochemicals. In addition, the compound could be used to study the effects of MAO inhibition on the pharmacokinetics of drugs and other compounds. Finally, further research could be conducted to explore the potential therapeutic applications of MAO inhibition.
Eigenschaften
IUPAC Name |
piperidin-4-yl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(10-11-4-2-1-3-5-11)16-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZHLNSUBMDCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2-phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



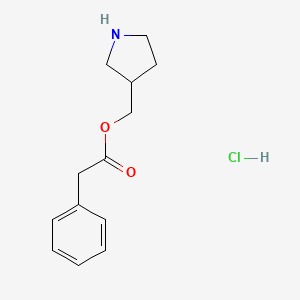
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
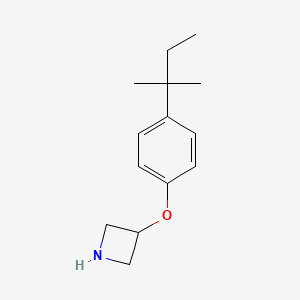
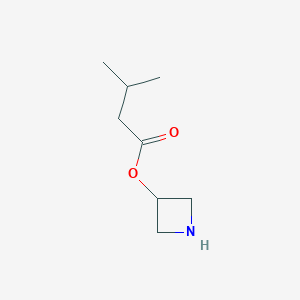


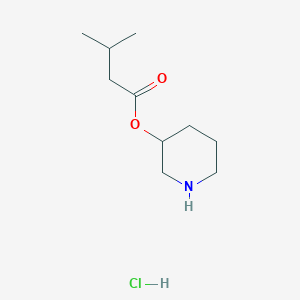
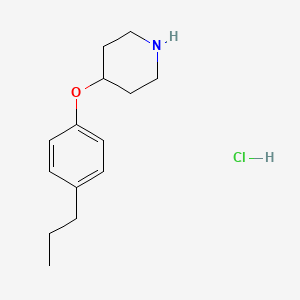
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)

